molecular formula C12H22N2O4 B1598071 (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester CAS No. 1217683-44-7

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester

Cat. No.: B1598071
CAS No.: 1217683-44-7
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-SECBINFHSA-N
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Description

“®-4-N-Boc-Piperazine-2-acetic acid methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily used in biodiesel production and are also used to produce detergents . They are easier to handle in comparison to fatty acids, as they have the advantage of lower boiling points and are less corrosive .


Synthesis Analysis

The synthesis of FAMEs like “®-4-N-Boc-Piperazine-2-acetic acid methyl ester” can be achieved through various methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

Fatty acid methyl esters (FAMEs) are derived by transesterification of fats with methanol . The molecules in biodiesel are primarily FAMEs, usually obtained from vegetable oils by transesterification . The molecular weight of FAMEs like “®-4-N-Boc-Piperazine-2-acetic acid methyl ester” is usually obtainable, and this is an important piece of information for identification purposes .


Chemical Reactions Analysis

The chemical reactions involved in the formation of FAMEs like “®-4-N-Boc-Piperazine-2-acetic acid methyl ester” involve complex mechanisms. For instance, the first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .


Physical And Chemical Properties Analysis

FAMEs like “®-4-N-Boc-Piperazine-2-acetic acid methyl ester” have unique physical and chemical properties. They are typically prepared by acid-catalyzed reactions with methanol, a process known as transesterification . They are commonly used in biodiesel production as a clean-burning renewable fuel .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363540
Record name (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217683-44-7
Record name (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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